molecular formula C11H9BrO3 B13987791 Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13987791
M. Wt: 269.09 g/mol
InChI Key: APRJTZZWXNILCC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS: 1262521-71-0) is a halogenated indanone derivative characterized by a bromine atom at position 5, a ketone group at position 3, and a methyl ester at position 1 (Figure 1). This compound is commercially available for medicinal chemistry research, marketed by EOS Med Chem, and is utilized as a key intermediate in drug development due to its reactive bromine substituent and ketone functionality .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3

InChI Key

APRJTZZWXNILCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Photochemical Bromination of Indanone Derivatives

One of the primary methods to prepare brominated indanone derivatives, including this compound, is through photochemical bromination of the corresponding indanone substrates.

  • Substrate: 1-indanone or substituted indanones such as 5-methoxy-1-indanone.
  • Brominating Agent: Bromine (Br2).
  • Solvent: Carbon tetrachloride (CCl4).
  • Irradiation: UV light from a 150 W projector lamp.
  • Temperature: Ambient (room temperature).
  • Reaction Time: Approximately 60 minutes.
  • Workup: Removal of excess bromine and solvent under reduced pressure, followed by crystallization and chromatographic purification on silica gel.

This method typically yields a mixture of brominated products, including dibromo and monobromo indanone derivatives. Fractional crystallization and chromatography are used to isolate the desired monobromo compound, such as this compound.

Key Observations:

  • Photochemical bromination proceeds via radical mechanisms facilitated by UV light.
  • The reaction mixture is complex, often requiring careful separation.
  • Yields for the monobromo product are moderate, with dibromo by-products formed in some cases.

Reference Reaction Scheme:

Step Reagents/Conditions Product Yield (%) Notes
1. Bromine addition Br2 in CCl4, UV light, RT, 60 min Mixture Mixture of mono- and dibromo products
2. Workup and purification Reduced pressure evaporation, chromatography ~15-60% (isolated) Fractional crystallization to isolate product

Source: Photochemical bromination studies on indanone derivatives

Esterification and Bromination Sequence

An alternative approach involves the synthesis of the methyl ester precursor followed by selective bromination:

  • Esterification: Starting from 5-hydroxy-1-indanone derivatives, esterification is performed using methanol in the presence of acid catalysts such as p-toluenesulfonic acid at reflux temperature to yield methyl 5-hydroxy-1H-indene-1-carboxylate.

  • Bromination: The methyl 5-hydroxy-1H-indene-1-carboxylate is then subjected to bromination using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce the bromine atom at the 5-position.

  • Oxidation: If required, oxidation of the hydroxy group to the oxo group at the 3-position can be achieved using oxidizing agents like stannous chloride in acidic medium or other suitable oxidants.

Reaction Conditions and Catalysts:

  • Esterification is catalyzed by strong acids (e.g., p-toluenesulfonic acid).
  • Bromination is performed under mild conditions to avoid polybromination.
  • Oxidation steps utilize stannous chloride in concentrated hydrochloric acid and glacial acetic acid at elevated temperatures (80–110 °C).

Reference Data Table:

Step Reagents/Conditions Product Yield (%) Notes
Esterification Methanol, p-toluenesulfonic acid, reflux Methyl 5-hydroxy-1H-indene-1-carboxylate High Acid catalyzed esterification
Bromination Br2 or NBS, controlled temperature Methyl 5-bromo-5-hydroxy derivative Moderate Monobromination preferred
Oxidation SnCl2, conc. HCl, AcOH, 80–110 °C This compound Variable Conversion of hydroxy to oxo group

Source: Patent EP0275104B1 detailing preparation of substituted indene derivatives

Direct Functionalization via Organometallic Catalysis

Recent literature reports a method involving nucleophilic substitution and functionalization of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with difluoromethylating agents:

  • Starting Material: Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • Reagents: Lithium hydroxide (LiOH), tetrabutylammonium bromide (as phase transfer catalyst), and trimethylsilyl bromodifluoromethyl (TMSCF2Br).
  • Solvent: Dry toluene.
  • Conditions: Stirring at room temperature for 4 hours.
  • Workup: Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and chromatographic purification.

Although this method is primarily for difluoromethylation, it confirms the accessibility of the methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate intermediate, which is closely related structurally to this compound.

Summary Table:

Parameter Details
Starting material Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Catalyst Tetrabutylammonium bromide (10 mol%)
Base LiOH (3 equiv.)
Reagent TMSCF2Br (3 equiv.)
Solvent Dry toluene
Temperature Room temperature
Reaction time 4 hours
Yield 68% (for difluoromethylated product)

Source: Supplementary data from Royal Society of Chemistry publication

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield Range (%) Notes
Photochemical bromination 1-indanone or substituted indanones Br2, CCl4, UV light (150 W lamp) Room temp, 60 min 15–60 Mixture of products; requires purification
Esterification + Bromination + Oxidation 5-hydroxy-1-indanone derivatives Methanol, p-toluenesulfonic acid, Br2 or NBS, SnCl2, HCl, AcOH Reflux (esterification), mild bromination, 80–110 °C (oxidation) Variable Multi-step; controlled bromination and oxidation
Organometallic functionalization Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate LiOH, tetrabutylammonium bromide, TMSCF2Br Room temp, 4 h 68 (for difluoromethylation) Confirms accessibility of bromo-substituted indanone

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Influence

Methyl (1R trans, 2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
  • Structural Differences : Features hydroxyl groups at positions 1 and 2 and a prenyl (3-methylbut-2-en-1-yl) group at position 2.
  • Bioactivity : Exhibits significant anti-inflammatory and anti-diabetic properties in vitro, attributed to the hydroxyl and prenyl groups enhancing interactions with biological targets like α-glucosidase and cyclooxygenase-2 (COX-2) .
  • Synthetic Route: Isolated from Fernandoa adenophylla via chromatographic techniques, highlighting natural product derivation as a source .
Methyl 4-Methoxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (Compound 12)
  • Structural Differences : Contains a methoxy group at position 4 and a methyl group at position 6.
  • Synthesis : Prepared via nucleophilic substitution using acetone and potassium carbonate, demonstrating the role of electron-donating groups (methoxy) in stabilizing intermediates during esterification .
  • Applications : Serves as a precursor for drug diversification, leveraging its aromatic and ketone functionalities for further functionalization .
Methyl 5-Chloro-2,3-dihydro-1-oxo-1H-indene-1-carboxylate
  • Structural Differences : Chlorine substituent at position 5 instead of bromine.
  • Applications : Key intermediate in synthesizing the pesticide Indoxacarb. The chloro group facilitates nucleophilic displacement reactions, though bromine’s larger size and polarizability may offer superior reactivity in certain contexts .
Methyl 5-Amino-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride
  • Structural Differences: Amino group at position 5 instead of bromine.
  • Properties: The amino group enhances solubility and enables participation in coupling reactions, making it valuable for peptide-like drug candidates .

Halogenated Derivatives in Materials Science

2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • Applications: Used in polymer synthesis via Knoevenagel condensation to create organic solar cell materials. The bromine atom aids in cross-coupling reactions, while the ketone group participates in conjugation for enhanced electron transport .
Methyl 6-Chloro-2,3-dihydro-1H-indene-1-carboxylate
  • Role : Intermediate in synthesizing PDE1 inhibitors for positron emission tomography (PET) imaging. The chloro substituent enables precise substitution chemistry, critical for radiolabeling .

Physicochemical Properties

  • Methyl 2,3-dihydro-1H-indene-1-carboxylate (unsubstituted analog) has a molecular weight of 176.21 g/mol and a predicted collision cross-section (CCS) of 137.0 Ų for [M+H]⁺. The absence of substituents reduces polarity compared to halogenated derivatives .
  • Target Compound : Bromine increases molecular weight (265.11 g/mol) and polar surface area (PSA), enhancing binding to hydrophobic pockets in enzymes .

Biological Activity

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an indene derivative with notable biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C11H9BrO3C_{11}H_{9}BrO_{3}. Its structure features a bromine atom at the 5th position of the indene ring and a keto group at the 3rd position, which contribute to its unique chemical reactivity. The presence of these functional groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and keto group are crucial for its reactivity and binding affinity. These interactions may modulate enzyme activity or receptor function, leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may bind to receptors that play a role in cell signaling related to cancer progression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. In vitro experiments have demonstrated its ability to reduce pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In cell line studies, this compound has shown efficacy in inhibiting the proliferation of various cancer cell types. The mechanisms behind this activity may involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9ClO3C_{11}H_{9}ClO_{3}Chlorine substitution instead of bromine
Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9FO3C_{11}H_{9}FO_{3}Fluorine substitution
Methyl 6-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylateC11H9BrO3C_{11}H_{9}BrO_{3}Bromine at the 6th position

Uniqueness : The presence of bromine at the 5th position combined with a keto group makes this compound particularly reactive and potentially more biologically active compared to its chloro or fluoro counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining its anti-inflammatory properties, researchers treated human macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another investigation focused on breast cancer cell lines treated with this compound. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. This finding highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via esterification or substitution reactions starting from brominated indenone precursors. For example, alkylation of 5-bromo-2,3-dihydro-1H-inden-1-one with methyl acrylate derivatives under basic conditions (e.g., DBU) yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity (e.g., pentane:ethyl acetate ratios), and reaction time to improve yields (68–88%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 identify aromatic protons (δ 7.45–7.32 ppm) and carbonyl groups (δ 170–209 ppm). Splitting patterns resolve stereochemistry (e.g., diastereotopic protons) .
  • IR : Strong absorbance at ~1746 cm1^{-1} (ester C=O) and 1716 cm1^{-1} (ketone C=O) confirms functional groups .
  • HRMS : Exact mass matching (e.g., [M+H]+^+ 231.1017) validates molecular composition .
  • Conflict Resolution : Discrepancies in melting points or spectral shifts may arise from impurities or polymorphism. Recrystallization in nonpolar solvents (e.g., petroleum ether) and repeated column chromatography (SiO2_2, 3:2 pentane:EtOAc) enhance purity .

Q. How can the purity of the compound be assessed, and what steps mitigate contamination during synthesis?

  • Methodology :

  • TLC Monitoring : Rf_f values (e.g., 0.25–0.7 in pentane:EtOAc) track reaction progress .
  • Chromatography : Silica gel column chromatography with gradient elution removes byproducts.
  • Contamination Control : Use anhydrous solvents (e.g., CH2_2Cl2_2) and inert atmospheres (N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis or kinetic resolution of this compound?

  • Methodology :

  • Enzymatic Dynamic Kinetic Resolution (DKR) : Lipases like CAL-B combined with racemization catalysts (e.g., TBD) in biphasic systems (toluene:acetonitrile) achieve >95% enantiomeric excess (ee). Reaction parameters (pH, temperature, enzyme loading) are tuned to balance reaction rate and selectivity .
  • Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc)-protected intermediates followed by acid hydrolysis (e.g., trifluoroacetic acid) yields enantiopure derivatives .

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : The bromine substituent acts as a leaving group for Pd-catalyzed coupling with boronic acids. Steric hindrance from the indene ring slows reactivity, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
  • DFT Calculations : Computational modeling predicts regioselectivity in nucleophilic attacks (e.g., azide substitution at C2 vs. C5) based on charge distribution .

Q. What mechanistic insights explain contradictory catalytic outcomes in photooxygenation or cycloaddition reactions involving this compound?

  • Methodology :

  • Photochemical Studies : UV-vis spectroscopy identifies reactive intermediates (e.g., singlet oxygen or radical species). Conflicting product ratios may arise from solvent-dependent triplet energy transfer efficiency .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the α-position of the ketone group distinguishes between concerted and stepwise pathways in Diels-Alder reactions .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure, and what software tools are recommended?

  • Methodology :

  • Single-Crystal X-ray Diffraction : SHELX programs (SHELXL for refinement, SHELXS for solution) analyze bond lengths, angles, and packing motifs. ORTEP-3 generates graphical representations of thermal ellipsoids .
  • Discrepancy Management : Twinning or disorder in crystals is addressed using PLATON’s ADDSYM algorithm or by collecting high-resolution data (e.g., synchrotron sources) .

Methodological Guidelines

  • Data Reproducibility : Document solvent batches, catalyst sources, and purification steps to minimize variability .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects; avoid exposure to trifluoroacetic acid .

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